molecular formula C18H26Cl2N2 B15285863 1,6-Diphenylhexane-2,5-diamine;dihydrochloride

1,6-Diphenylhexane-2,5-diamine;dihydrochloride

Katalognummer: B15285863
Molekulargewicht: 341.3 g/mol
InChI-Schlüssel: XTTBTZPGZLVADL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diphenylhexane-2,5-diamine;dihydrochloride is a chemical compound with the molecular formula C18H26Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two phenyl groups attached to a hexane backbone, with amine groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diphenylhexane-2,5-diamine;dihydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated equipment and continuous flow processes can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diphenylhexane-2,5-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted amine compounds .

Wissenschaftliche Forschungsanwendungen

1,6-Diphenylhexane-2,5-diamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 1,6-Diphenylhexane-2,5-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Diphenylhexane-2,5-diamine;dihydrochloride can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications in scientific research and industry. Its dihydrochloride form enhances its solubility and stability, making it more versatile for different uses .

Eigenschaften

Molekularformel

C18H26Cl2N2

Molekulargewicht

341.3 g/mol

IUPAC-Name

1,6-diphenylhexane-2,5-diamine;dihydrochloride

InChI

InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H

InChI-Schlüssel

XTTBTZPGZLVADL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.